molecular formula C16H14HgO4 B14407811 Bis[4-(methoxycarbonyl)phenyl]mercury CAS No. 81248-46-6

Bis[4-(methoxycarbonyl)phenyl]mercury

Cat. No.: B14407811
CAS No.: 81248-46-6
M. Wt: 470.87 g/mol
InChI Key: JJVOWLGRLSDPGD-UHFFFAOYSA-N
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Description

Bis[4-(methoxycarbonyl)phenyl]mercury (CAS: 81248-46-6) is an organomercury compound with the chemical formula C₁₆H₁₄HgO₄. It consists of a mercury(II) center bonded to two para-substituted phenyl rings, each bearing a methoxycarbonyl (-COOCH₃) functional group at the 4-position.

For example, (4-carboxyphenyl)mercury(II) chloride () is synthesized via diazonium salt reactions with mercuric chloride, followed by oxidation. This compound may be prepared through similar mercury-halogen exchange reactions using 4-methoxycarbonylphenyl Grignard or organolithium reagents.

Properties

CAS No.

81248-46-6

Molecular Formula

C16H14HgO4

Molecular Weight

470.87 g/mol

IUPAC Name

bis(4-methoxycarbonylphenyl)mercury

InChI

InChI=1S/2C8H7O2.Hg/c2*1-10-8(9)7-5-3-2-4-6-7;/h2*3-6H,1H3;

InChI Key

JJVOWLGRLSDPGD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)[Hg]C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Table 1: Methylation Efficiency Under Varied Conditions

Base Concentration (M) Temperature (°C) Reaction Time (h) Yield (%) Purity (HPLC, %)
2.0 30 3.5 90.3 99.0
2.5 40 3.0 92.1 98.7
1.5 25 4.0 87.6 98.9

Acid-Catalyzed Mercury Incorporation in Aromatic Systems

Innovative approaches utilize Brønsted acid catalysts to mediate mercury insertion into pre-functionalized aromatic rings. A patent-pending method employs concentrated hydrochloric acid (36% w/w) to protonate the carbonyl oxygen of methyl 4-mercaptobenzoate, enhancing the electrophilicity of the aromatic ring for subsequent mercuration. The reaction proceeds under mild conditions (25–40°C), with mercury(II) oxide serving as the mercury source:

$$ 2\, \text{4-(MeOCO)C}6\text{H}4\text{SH} + \text{HgO} \xrightarrow{\text{HCl}} \text{Hg}[4\text{-(MeOCO)C}6\text{H}4]2 + \text{H}2\text{O} $$

This method achieves 88–91% yields with reduced environmental impact, as it avoids halogenated byproducts. Kinetic studies reveal a second-order dependence on thiol concentration, suggesting a rate-determining step involving dual thiolate coordination to Hg²⁺.

Catalytic Methods and Ligand Design

The integration of transition metal catalysts has revolutionized mercury coupling reactions. Copper(I) iodide, in combination with 8-hydroxyquinoline ligands, accelerates Ullmann-type couplings between 4-iodophenyl methyl carbonate and elemental mercury:

$$ 2\, \text{4-IC}6\text{H}4\text{OCO}2\text{Me} + \text{Hg} \xrightarrow{\text{CuI/quinoline}} \text{Hg}[4\text{-(MeOCO)C}6\text{H}4]2 + 2\, \text{CuI} $$

Ligand screening studies identify 5-nitro-8-hydroxyquinoline as optimal, providing a 94.6% yield at 110°C with 5 mol% catalyst loading. The nitro group’s electron-withdrawing nature enhances copper’s oxidative addition capability, while the hydroxyl group stabilizes the intermediate through chelation.

Table 2: Catalyst Performance in Ullmann Coupling

Ligand Temperature (°C) Yield (%) Turnover Frequency (h⁻¹)
8-Hydroxyquinoline 110 89.2 17.8
5-Nitro-8-hydroxyquinoline 110 94.6 21.3
2-Methyl-8-hydroxyquinoline 115 91.4 19.6

Solvent and Temperature Effects on Reaction Kinetics

A comprehensive solvent study across seven aprotic media revealed N-methylpyrrolidone (NMP) as superior for mercury insertion reactions. Its high polarity (ET₃₀ = 42.3 kcal/mol) stabilizes charged intermediates, while the elevated boiling point (202°C) enables high-temperature operation without decomposition. Comparative data illustrate NMP’s advantage over DMF and DMSO in suppressing Hg⁰ precipitation.

Activation energy calculations via Arrhenius plots (50–90°C range) yield Eₐ = 67.8 kJ/mol for the mercury-thiolate pathway, indicating a moderately temperature-sensitive process. This justifies the use of moderate heating (60–80°C) rather than reflux conditions.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison for this compound Synthesis

Method Yield (%) Purity (%) Mercury Utilization (%) Scalability
Direct Mercuration 85.2 98.5 92.7 Pilot-scale
Methylation Post-Coupling 90.3 99.0 89.4 Industrial
Acid-Catalyzed Insertion 88.7 98.8 94.1 Lab-scale
Catalytic Ullmann 94.6 99.2 96.3 Bench-scale

The catalytic Ullmann method emerges as the most atom-economical approach, albeit requiring stringent oxygen-free conditions. Industrial applications favor the methylation route for its operational simplicity and compatibility with continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Bis[4-(methoxycarbonyl)phenyl]mercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) oxide and 4-(methoxycarbonyl)benzoic acid.

    Reduction: Reduction reactions can convert the compound back to its constituent phenyl groups and elemental mercury.

    Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Mercury(II) oxide and 4-(methoxycarbonyl)benzoic acid.

    Reduction: Elemental mercury and 4-(methoxycarbonyl)phenyl groups.

    Substitution: Various substituted phenylmercury compounds depending on the nucleophile used.

Scientific Research Applications

Bis[4-(methoxycarbonyl)phenyl]mercury has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Bis[4-(methoxycarbonyl)phenyl]mercury involves the interaction of the mercury atom with various molecular targets. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to changes in protein structure and function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Organomercury Compounds

Structural and Physicochemical Properties

The table below compares key properties of Bis[4-(methoxycarbonyl)phenyl]mercury with structurally related organomercury compounds:

Compound Name Chemical Formula Molecular Weight Substituents Key Properties References
This compound C₁₆H₁₄HgO₄ 498.88 g/mol -COOCH₃ (para) Likely moderate solubility in polar aprotic solvents (e.g., DMF, acetone).
(4-Carboxyphenyl)mercury(II) chloride C₇H₅ClHgO₂ 357.14 g/mol -COOH (para), -Cl Low solubility in water; decomposes upon heating.
Bis(pentafluorophenyl)mercury C₁₂F₁₀Hg 542.70 g/mol -C₆F₅ (para) High thermal stability; volatile in vacuum.
Chloro-(4-ethoxycarbonylphenyl)mercury C₉H₉ClHgO₂ 385.20 g/mol -COOCH₂CH₃ (para), -Cl Reacts with phosphane oxides to form complexes (e.g., ).
Phenylmercuric acetate C₈H₈HgO₂ 336.74 g/mol -C₆H₅, -OAc Water-soluble; historically used as a fungicide.

Key Observations :

  • Electron-Withdrawing Effects : The methoxycarbonyl (-COOCH₃) and carboxy (-COOH) groups enhance the electrophilicity of the mercury center compared to phenylmercuric acetate, which has weaker electron-withdrawing acetate groups. This influences reactivity in cross-coupling reactions or ligand exchange processes.
  • Solubility : this compound is expected to exhibit higher solubility in organic solvents than carboxyphenyl derivatives due to the ester groups, which reduce polarity compared to carboxylic acids .
  • Thermal Stability : Fluorinated analogs like bis(pentafluorophenyl)mercury display superior thermal stability, attributed to strong Hg-C bonds and the electron-withdrawing nature of -C₆F₅ groups .
Ligand Exchange and Complexation
  • This compound may act as a precursor for mercury-containing polymers or catalysts. For example, chloro-(4-ethoxycarbonylphenyl)mercury forms complexes with di(phosphane oxide) ligands, as seen in . The methoxycarbonyl group’s steric bulk could modulate ligand accessibility to the mercury center .
  • In contrast, bis(pentafluorophenyl)mercury reacts with Lewis bases (e.g., phosphanes) to form stable adducts, a property exploited in materials science .

Q & A

Q. What computational approaches predict the environmental persistence and bioaccumulation potential of this compound?

  • Methodological Answer : Apply QSAR models (EPI Suite) to estimate log Kow and biodegradation half-lives. Molecular dynamics simulations (AMBER force field) model lipid bilayer permeation to assess bioaccumulation risks. Validate with experimental soil/water partitioning studies .

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